

Solubility of 2'-Chloro-2-hydroxyacetophenone in common lab solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2'-Chloro-2-hydroxyacetophenone

Cat. No.: B2968293

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2'-Chloro-2-hydroxyacetophenone** in Common Laboratory Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of **2'-Chloro-2-hydroxyacetophenone**. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, predicted solubility in a range of common laboratory solvents, and detailed experimental protocols for empirical solubility determination. By synthesizing theoretical principles with practical methodologies, this guide aims to be an essential resource for the effective handling and application of **2'-Chloro-2-hydroxyacetophenone** in a laboratory setting.

Introduction to 2'-Chloro-2-hydroxyacetophenone

2'-Chloro-2-hydroxyacetophenone is a substituted acetophenone that serves as a versatile building block in organic synthesis. Its utility spans the creation of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. An understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and in the formulation of drug delivery systems. This guide will explore the factors governing its solubility and provide practical methods for its assessment.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. For **2'-Chloro-2-hydroxyacetophenone**, the following information has been compiled from various sources. It is important to note that some of this data is predicted and should be used as a guideline pending empirical verification.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₂	[1][2]
Molecular Weight	170.59 g/mol	[1][2]
Appearance	Colorless oil (predicted)	[1]
Boiling Point	253.8 ± 15.0 °C at 760 Torr (predicted)	[1]
Density	1.307 ± 0.06 g/cm ³ at 20.00 °C (predicted)	[1]
Storage	Sealed in dry, room temperature conditions	[1]

The presence of a hydroxyl group and a carbonyl group suggests the potential for hydrogen bonding, which will influence its solubility in protic solvents. The chlorine atom and the phenyl ring contribute to its lipophilicity, affecting its solubility in nonpolar solvents.

Predicted Solubility Profile

Direct empirical data on the solubility of **2'-Chloro-2-hydroxyacetophenone** in a wide array of solvents is not readily available in the literature. However, by examining the solubility of the parent compound, 2'-hydroxyacetophenone, we can make informed predictions. 2'-Hydroxyacetophenone is reported to be soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, with solubilities of approximately 11, 20, and 16 mg/mL, respectively[3].

The addition of a chlorine atom to the phenyl ring is expected to increase the lipophilicity of the molecule, which may lead to a decrease in solubility in highly polar solvents like water and an

increase in solubility in nonpolar solvents like hexane and toluene.

Table of Predicted Solubilities:

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Low to Insoluble	The hydrophobic phenyl ring and chlorine atom likely dominate over the polar hydroxyl and carbonyl groups. The parent compound has limited water solubility (7571 mg/L at 25°C) [4].
Ethanol	Polar Protic	Soluble	The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and carbonyl groups of the solute. The ethyl group provides some nonpolar character.
Methanol	Polar Protic	Soluble	Similar to ethanol, methanol is a small polar protic solvent capable of hydrogen bonding.
Isopropanol	Polar Protic	Moderately Soluble	The larger alkyl group compared to ethanol and methanol may slightly decrease solubility.
Acetone	Polar Aprotic	Soluble	A good general solvent for many organic compounds. Its polarity will interact

with the polar groups of the solute.

A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic molecules. The parent compound is soluble in DMSO[3].

Dimethyl Sulfoxide (DMSO)

Polar Aprotic

Soluble

Similar to DMSO, DMF is a highly effective polar aprotic solvent. The parent compound is soluble in DMF[3].

Dimethylformamide (DMF)

Polar Aprotic

Soluble

A polar aprotic solvent that should be capable of dissolving the compound.

Acetonitrile

Polar Aprotic

Moderately Soluble

The chlorine atom and the overall molecular structure suggest good solubility in chlorinated solvents.

Dichloromethane (DCM)

Nonpolar

Soluble

Similar to DCM, good solubility is expected.

Chloroform

Nonpolar

Soluble

A common nonpolar solvent; solubility is expected to be reasonable.

Diethyl Ether

Nonpolar

Moderately Soluble

The polarity of the hydroxyl and carbonyl groups will likely limit solubility in highly

Hexane

Nonpolar

Sparingly Soluble to Insoluble

nonpolar aliphatic hydrocarbons.

Toluene

Nonpolar

Moderately Soluble

The aromatic nature of toluene can interact favorably with the phenyl ring of the solute, potentially leading to better solubility than in hexane.

Experimental Determination of Solubility

Given the predictive nature of the solubility profile, empirical determination is crucial for accurate work. The following is a generalized protocol for determining the solubility of **2'-Chloro-2-hydroxyacetophenone** in a given solvent.

Materials and Equipment

- **2'-Chloro-2-hydroxyacetophenone**
- Selected solvents (e.g., water, ethanol, acetone, hexane)
- Analytical balance
- Vials or test tubes with caps
- Vortex mixer or magnetic stirrer
- Temperature-controlled environment (e.g., water bath, incubator)
- Filtration apparatus (e.g., syringe filters)
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Protocol

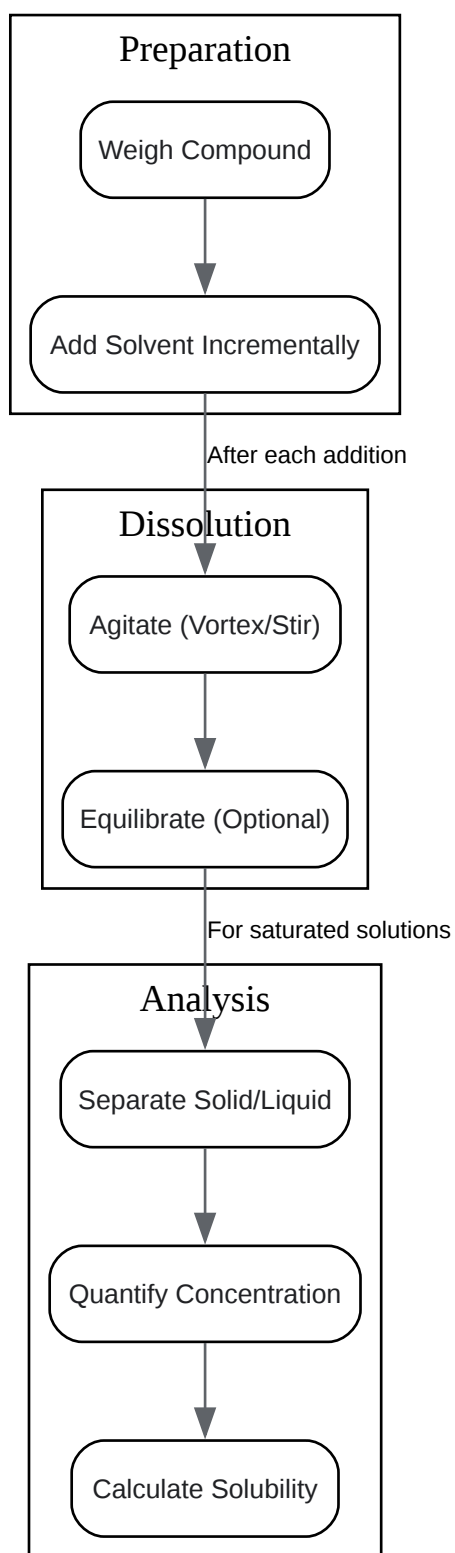
- Preparation: Accurately weigh a small amount of **2'-Chloro-2-hydroxyacetophenone** (e.g., 1-5 mg) and place it into a vial.
- Solvent Addition: Add a measured volume of the chosen solvent to the vial in small increments (e.g., 0.1 mL).
- Agitation: After each addition, cap the vial and shake it vigorously or use a vortex mixer to facilitate dissolution[5].
- Observation: Visually inspect the solution for any undissolved solid.
- Equilibration: Continue adding solvent and agitating until the solid is completely dissolved. For more precise measurements, an excess of the solid can be added to a known volume of solvent, and the mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation: If an excess of solid was used, separate the saturated solution from the undissolved solid by filtration or centrifugation.
- Quantification: Determine the concentration of the dissolved **2'-Chloro-2-hydroxyacetophenone** in the saturated solution using a suitable analytical technique.
- Calculation: Express the solubility in terms of mg/mL or mol/L.

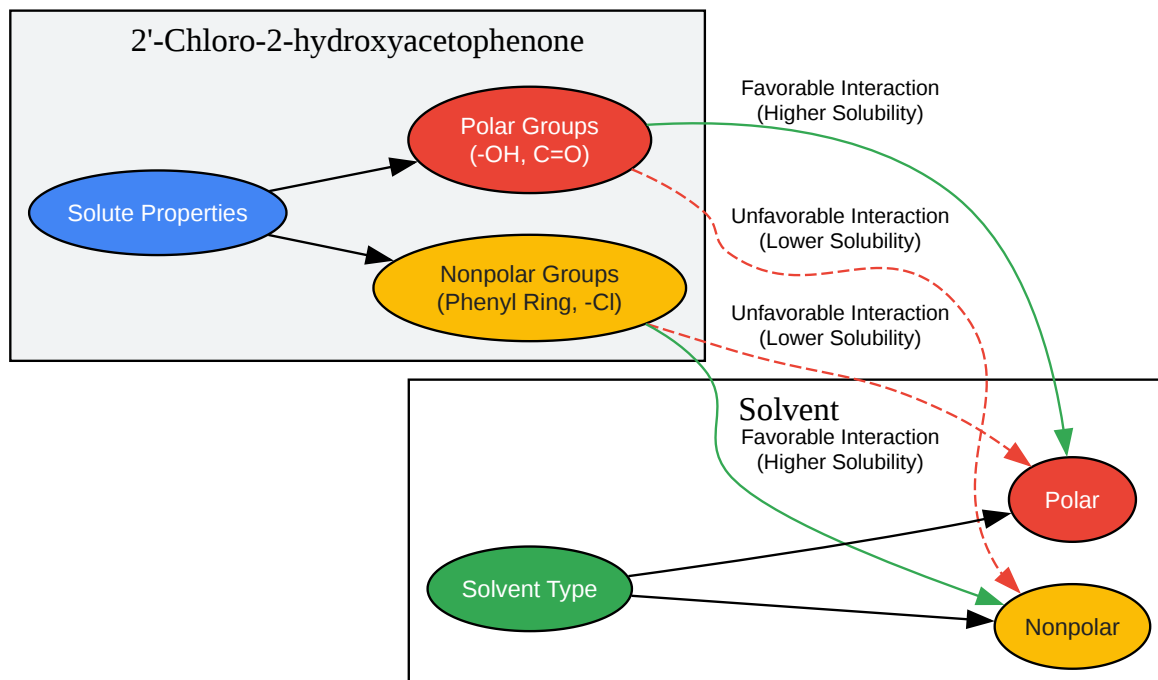
Safety Precautions

- Always handle **2'-Chloro-2-hydroxyacetophenone** in a well-ventilated area or a chemical fume hood[6][7].
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[8][9][10].
- Avoid inhalation of vapors and contact with skin and eyes[6][7]. In case of contact, rinse the affected area with plenty of water[6][7].
- Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use[6][7][8][9][10].

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. CAS 133662-20-1 | 2'-Chloro-2-hydroxyacetophenone - Synblock [synblock.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2'-hydroxyacetophenone, 118-93-4 [thegoodscentcompany.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 2'-Chloro-4'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Solubility of 2'-Chloro-2-hydroxyacetophenone in common lab solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2968293#solubility-of-2-chloro-2-hydroxyacetophenone-in-common-lab-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com